
3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione is a chemical compound with the molecular formula C7H3ClN2O4S and a molecular weight of 246.63 g/mol It is known for its unique structure, which includes a benzothiazole ring substituted with chlorine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione typically involves the nitration of 3-chlorobenzothiazole followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then oxidized to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and oxidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring system can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-nitrobenzothiazole: Lacks the 1lambda6,2-dione functionality.
6-nitrobenzothiazole: Lacks the chlorine substituent.
3-chlorobenzothiazole: Lacks the nitro group.
Uniqueness
3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione is unique due to the presence of both chlorine and nitro substituents on the benzothiazole ring, along with the 1lambda6,2-dione functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H3ClN2O4S |
|---|---|
Molecular Weight |
246.63 g/mol |
IUPAC Name |
3-chloro-6-nitro-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C7H3ClN2O4S/c8-7-5-2-1-4(10(11)12)3-6(5)15(13,14)9-7/h1-3H |
InChI Key |
VGYXWJYREWOTFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



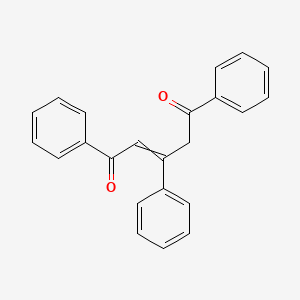

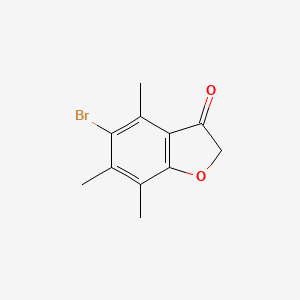
![1-(Iodomethyl)-1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B8523382.png)
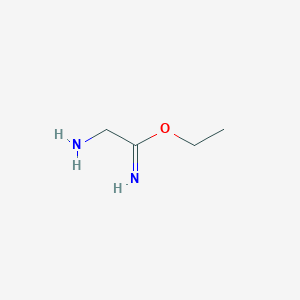

![1-Methyl-5-acetyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B8523405.png)
![N-[2-Fluoro-4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide](/img/structure/B8523409.png)

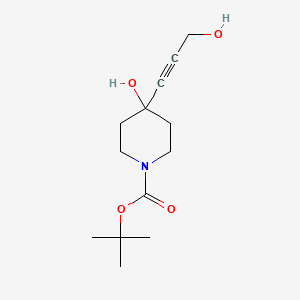
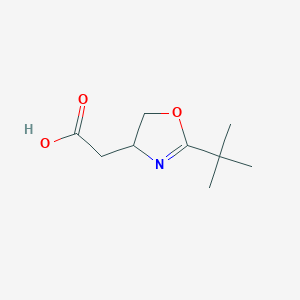
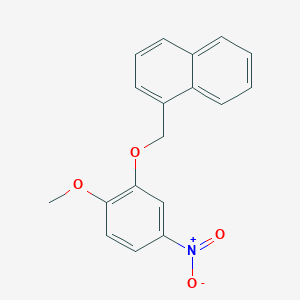
![4(3h)-Quinazolinone,2-[4-(2-chloroethoxy)phenyl]-8-methoxy-3-(4-methoxyphenyl)-](/img/structure/B8523440.png)
